4-(2-Propynyloxy)aniline
Overview
Description
4-(2-Propynyloxy)aniline, also known as 4-Aminophenyl Propargyl Ether, is a chemical compound with the molecular formula C9H9NO . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an amino group (NH2) and a propynyloxy group (C3H3O). The average mass of the molecule is 147.174 Da .Physical and Chemical Properties Analysis
This compound is a solid at 20°C. It has a melting point range of 52.0 to 56.0 °C and a boiling point of 95 °C at 10 mmHg . The compound should be stored under inert gas at a temperature between 0-10°C .Scientific Research Applications
Dendritic Melamine Synthesis
Research by Morar et al. (2018) demonstrated the use of 4-(n-Octyloxy)aniline, a similar compound to 4-(2-Propynyloxy)aniline, in the synthesis of novel G-2 melamine-based dendrimers. These dendrimers exhibited unique structural properties, solvation effects, and self-assembly into spherical nano-aggregates, highlighting their potential in materials science and nanotechnology (Morar et al., 2018).
Electrochromic Material Development
Li et al. (2017) synthesized novel donor–acceptor systems using derivatives of 4-nitrophenyl aniline, a structurally related compound to this compound. These systems were used to create conducting polymers with significant electrochromic properties, especially in the near-infrared region, suggesting applications in smart windows and display technologies (Li et al., 2017).
Polymerization Studies
A study by Ito et al. (2002) focused on the synthesis of oligomers from poly(N-phenyl-m-aniline)s, closely related to this compound. These oligomers were analyzed for their structure and redox properties, providing insights into their potential in creating advanced polymeric materials (Ito et al., 2002).
Electrochemical Applications
Research by Subhan et al. (2015) on aniline derivatives, closely related to this compound, explored their redox behavior through electrochemical techniques. This study offers potential applications in developing sensitive and rapid detection methods for these compounds in various environments (Subhan et al., 2015).
Sensor Development
Shoji and Freund (2001) investigated poly(aniline) sensors, leveraging the chemistry of aniline derivatives. Their research focused on developing nonenzymatic glucose sensors, demonstrating the potential of this compound in biosensor technology (Shoji & Freund, 2001).
Safety and Hazards
Properties
IUPAC Name |
4-prop-2-ynoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLSLCJCSKFAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506271 | |
Record name | 4-[(Prop-2-yn-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26557-78-8 | |
Record name | 4-[(Prop-2-yn-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(prop-2-yn-1-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-(prop-2-yn-1-yloxy)aniline in the synthesis of the new analytical reagent?
A1: 4-(prop-2-yn-1-yloxy)aniline serves as a crucial building block in the synthesis of 5-(4-(prop-2-ynyloxy)phenylazo)quinolin-8-ol. This novel compound is formed through an azo coupling reaction between 8-hydroxyquinoline and diazotized 4-(prop-2-yn-1-yloxy)aniline. [] The resulting structure features both a quinoline moiety known for its metal-chelating properties and a hydrophobic aromatic region, potentially contributing to the reagent's ability to extract specific metal ions like copper(II) and zinc(II) from aqueous solutions into an organic phase. []
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